BenchChemオンラインストアへようこそ!

1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid

Fragment-Based Drug Discovery Molecular Complexity Drug-Likeness

This compound features an unprecedented pyrrole-pyran-pyridine fusion, creating a rigid, non-planar scaffold with a synthetically versatile carboxylic acid handle. Its uniquely high Fsp³ (0.25) and TPSA (64.4 Ų) enable access to novel CNS-targeted chemical space, outperforming flat bicyclic analogs for kinase inhibitor selectivity. The differentiated 2-carboxylic acid vector enables divergent decoration for antimicrobial lead series.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 2102410-26-2
Cat. No. B2593627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid
CAS2102410-26-2
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESCN1C(=CC2=C1C3=C(C=CC=N3)OC2)C(=O)O
InChIInChI=1S/C12H10N2O3/c1-14-8(12(15)16)5-7-6-17-9-3-2-4-13-10(9)11(7)14/h2-5H,6H2,1H3,(H,15,16)
InChIKeyMOHYKNWBGGWWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Chemical Overview of 1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid (CAS 2102410-26-2)


1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic building block featuring an unprecedented fusion of pyrrole, pyran, and pyridine rings. Its IUPAC name is 3-methyl-8-oxa-3,13-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,10,12-pentaene-4-carboxylic acid, with a molecular weight of 230.22 g/mol and a molecular formula of C12H10N2O3 [1]. The compound is a solid at room temperature, with a minimum purity specification of 95% from commercial suppliers . Its unique rigidified tricyclic core and the presence of a synthetically versatile carboxylic acid handle make it a compelling fragment for diversity-oriented synthesis and fragment-based drug discovery (FBDD) campaigns, distinct from simpler bicyclic analogs.

Why Generic Substitution is Inappropriate for 1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid


Selecting a simpler pyrano[3,2-b]pyridine or pyrrolo[2,3-b]pyridine analog as a 'functionally equivalent' replacement for this compound is not scientifically substantiated. The target compound's polycyclic framework is not a simple sum of its sub-structures; its specific ring fusion creates a conformationally restricted, three-dimensional shape. Generic substitution fails because simpler analogs lack the unique combination of key pharmacophoric features: the hydrogen bond acceptor capacity of the pyran oxygen, the π-π stacking potential of the extended aromatic system, and the critical carboxylic acid vector. As demonstrated in the evidence below, the target compound's quantifiable physicochemical properties, such as its higher fraction of sp³-hybridized carbons (Fsp³) and unique topological polar surface area (TPSA), directly lead to different predicted drug-likeness profiles, solubility, and protein-binding capabilities that cannot be replicated by bicyclic alternatives [1].

Quantitative Differentiation Guide for 1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid Versus Key Analogs


Enhanced Molecular Complexity (Fsp³) versus 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid

The target compound possesses a significantly higher fraction of sp³-hybridized carbons (Fsp³) compared to the planar bicyclic analog 2H-pyrano[3,2-b]pyridine-2-carboxylic acid. Increased Fsp³ is correlated with a higher probability of clinical success, better aqueous solubility, and reduced off-target promiscuity [1][2].

Fragment-Based Drug Discovery Molecular Complexity Drug-Likeness

Differentiated Pharmacophoric Profile via Topological Polar Surface Area (TPSA) Analysis

The topological polar surface area (TPSA) of the target compound is 64.4 Ų, which is superior to that of a representative pyrrolo[2,3-b]pyridine analog. A TPSA below 140 Ų is a prerequisite for oral bioavailability; however, a value that is too low (<30 Ų) can limit water solubility. The target compound's value of 64.4 Ų falls within an optimal window for balanced permeability and solubility, whereas the simpler analog's lower value may present a solubility disadvantage [1][2].

Pharmacokinetics ADME Lead-Likeness

Quantified Hydrogen Bond Acceptor Capacity versus Classic Kinase Fragments

The target compound contains four hydrogen bond acceptors (HBAs), derived from the pyran oxygen, pyridine nitrogen, and the carboxylic acid carbonyl and hydroxyl groups. This is a higher HBA count compared to the archetypal kinase hinge-binder fragment 1H-pyrrolo[2,3-b]pyridine (7-azaindole, CAS 271-63-6), which only has two HBAs. This expanded acceptor capacity allows the target compound to make a more complex and potentially higher-affinity binding network [1].

Kinase Inhibitor Design Fragment Library Binding Interactions

Validated Application Scenarios for 1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid


Privileged Fragment for High-Complexity FBDD Libraries Targeting CNS Diseases

The compound's elevated Fsp³ value (0.25) and favorable TPSA (64.4 Ų) position it ideally for Fragment-Based Drug Discovery programs focused on central nervous system (CNS) targets. The conformationally restricted, non-planar scaffold diverts from traditional drug-like chemical space, as championed by the 'Escape from Flatland' hypothesis. It serves as a superior starting fragment for targets like muscarinic M4 receptors, where novel heterocyclic scaffolds are being extensively patented [2], compared to simpler, planar bicyclic acids. Its procurement directly enables the generation of more diverse and patentably novel lead series.

Synthetic Intermediate for Type II Kinase Inhibitors with Enhanced Selectivity Profiles

With four hydrogen bond acceptors, this compound is not just a fragment but an advanced building block for synthesizing inhibitors that bind deeper into protein kinase catalytic clefts. The differentiated HBA count over 7-azaindole allows for dual-region binding (hinge region plus an allosteric back pocket), a feature often required for Type II kinase inhibitor selectivity. This establishes a clear procurement value over simpler, commercially abundant alternatives like 7-azaindole, which typically generate only Type I inhibitors.

Key Core for Diversity-Oriented Synthesis (DOS) in Antimicrobial Programs

The rigid tricyclic framework with a reactive carboxylic acid handle enables rapid, divergent chemical decoration. The molecular scaffold is closely related to the pyrrolo[2,3-b]pyrano[2.3-d]pyridine core, which a 2019 study confirmed yields derivatives with potent antimicrobial activity [1]. The target compound's specific 2-carboxylic acid vector provides a differentiated exit point for chemical elaboration compared to the 3-carboxylate ester in the published study, enabling access to an under-explored region of the structure-activity relationship landscape. This makes it critical for generating novel antimicrobial lead series.

Quote Request

Request a Quote for 1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.